Feloprentan

endothelin receptor pharmacology ETA/ETB selectivity receptor binding assay

Researchers dissecting endothelin receptor subtype contributions face a critical gap: most ERAs are ETA-selective, confounding ETB blockade studies. Feloprentan (LU-302872) resolves this with near-balanced dual ETA/ETB antagonism (Ki: ETA 2.15 nM, ETB 4.75 nM; selectivity ratio ~2.2) on a non-sulfonamide diphenylpropionic acid scaffold. • Achieves near-equal receptor occupancy for quantitative pharmacology studies • Validated reference non-selective ERA in taurocholate-induced pancreatitis & pulmonary fibrosis models • Orally active at 10 mg/kg; sulfonamide-free alternative to bosentan for chronic cardiovascular studies

Molecular Formula C31H32N2O6
Molecular Weight 528.6 g/mol
CAS No. 204267-33-4
Cat. No. B1672335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeloprentan
CAS204267-33-4
SynonymsLU 224332
LU 302872
LU-224332
LU-302872
LU302872
S-2-(4,6-dimethylpyrimidine-2-yloxy)-3-(2-(3,4-dimethoxyphenyl)ethoxy)-3,3-diphenylpropionic acid
Molecular FormulaC31H32N2O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C
InChIInChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1
InChIKeyCLSJNXXMIVKULC-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Feloprentan: Balanced Dual ETA/ETB Antagonist


Feloprentan (LU‑302872) is a small‑molecule, orally active mixed ETA/ETB endothelin receptor antagonist. Unlike the majority of clinically advanced endothelin receptor antagonists that exhibit pronounced ETA selectivity, feloprentan displays a near‑balanced dual‑receptor binding profile (ETA Ki = 2.15 nM; ETB Ki = 4.75 nM) [REFS‑1]. This balanced antagonism is achieved through a distinct diphenylpropionic acid scaffold, which was specifically optimized from an ETA‑selective lead to confer substantial ETB affinity while retaining high ETA potency [REFS‑1]. The compound has demonstrated oral efficacy in rodent models of hypertension and bronchoconstriction and has been evaluated in acute pancreatitis and pulmonary fibrosis models where dual receptor blockade may offer mechanistic advantages [REFS‑1][REFS‑2].

Pathway Target Near-balanced dual ETA/ETB receptor antagonism ETA/ETB selectivity ratio ≈ 2.2
Study Type Dual-receptor blockade protocol design Not achievable with ETA-selective agents
Tool Compound Profile Non-sulfonamide, orally active small molecule Diphenylpropionic acid scaffold

Feloprentan vs. ETA-Selective & Sulfonamide ERAs


Endothelin receptor antagonists (ERAs) span a wide selectivity spectrum—from highly ETA‑selective agents (e.g., ambrisentan, atrasentan) to dual antagonists with residual ETA bias (e.g., bosentan). Feloprentan occupies a unique position as a non‑sulfonamide, near‑balanced dual antagonist (ETA/ETB selectivity ratio of only ~2.2) [REFS‑1]. This matters because the degree of ETB co‑blockade directly influences fluid retention liability, renal hemodynamics, and antifibrotic efficacy [REFS‑2]. In a direct head‑to‑head pancreatitis study, feloprentan and the selective ETA antagonist LU‑302146 both protected acinar cell histology, but the selective agent produced a significantly greater reduction in trypsinogen activation (8.4 ± 1.7% vs. 13.8 ± 2.2%), demonstrating that the two phenotypes are not functionally interchangeable even when histological endpoints appear similar [REFS‑2]. Substituting feloprentan with a selective ERA or a sulfonamide‑based dual antagonist therefore introduces confounding variables in receptor occupancy ratios, off‑target pharmacology, and downstream signaling outcomes.

ETA-Selective ERAs Substituting with ambrisentan or atrasentan eliminates ETB co-blockade. Endpoint profiles may differ significantly; pancreatitis data show distinct trypsinogen activation outcomes despite similar histology.
Sulfonamide-Based ERAs Bosentan or macitentan introduce a sulfonamide moiety absent in feloprentan. Off-target pharmacology and CYP-related drug-drug interaction risks may confound mechanistic interpretation.
ETB-Biased or Partial Antagonists Receptor occupancy ratios will not replicate the near-balanced 2.2-fold profile. Fluid retention liability and renal hemodynamic endpoints are sensitive to ETB blockade degree.

Feloprentan Differential Evidence


Near-Balanced ETA/ETB Receptor Binding

Feloprentan displays an ETA/ETB selectivity ratio of approximately 2.2, making it a genuinely balanced dual antagonist. In contrast, bosentan shows a ~20‑fold ETA preference, ambrisentan exhibits >4000‑fold ETA selectivity, and atrasentan is >1800‑fold selective for ETA [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. This difference in receptor occupancy profile is critical for studies where concomitant ETB blockade is hypothesized to be beneficial or where ETB‑mediated clearance functions must be suppressed.

ETA/ETB Binding Profile
Cross-study comparable
Feloprentan ETA Ki 2.15 nM, ETB Ki 4.75 nM (ratio ≈ 2.2) vs. bosentan ratio ≈ 20, ambrisentan >4000.
Supports near-equivalent dual-receptor engagement studies.
Human recombinant receptors, radioligand binding assays.
endothelin receptor pharmacology ETA/ETB selectivity receptor binding assay

Acute Pancreatitis: Comparison vs. Selective ETA Antagonist

In a rat taurocholate‑induced acute pancreatitis model, feloprentan (nonselective ETA/ETB antagonist, 10 mg/kg i.p.) and the selective ETA antagonist LU‑302146 (10 mg/kg i.p.) were directly compared. Both compounds similarly ameliorated histological and ultrastructural acinar cell damage, but the selective agent reduced trypsinogen activation to 8.4 ± 1.7% (vs. 29.7 ± 3.9% in untreated AP), while feloprentan reduced it to 13.8 ± 2.2% (both P<0.001 vs. untreated) [REFS‑1]. This demonstrates that balanced dual blockade does not fully recapitulate the biochemical efficacy of selective ETA blockade in this model.

Trypsinogen Activation
Head-to-head comparison
Feloprentan 13.8 ± 2.2% vs. selective ETA 8.4 ± 1.7% (untreated AP 29.7%). 5.4 pp higher residual activation.
Reported pharmacodynamic endpoint differs from selective ETA blockade.
Rat taurocholate pancreatitis, 10 mg/kg i.p.
acute pancreatitis trypsinogen activation endothelin receptor antagonist

Oral Efficacy in Pressor and Bronchospasm Models

Feloprentan at an oral dose of 10 mg/kg fully antagonized big‑ET‑induced pressor responses in rats and big‑ET‑induced bronchospasm in guinea pigs [REFS‑1]. While many ERAs require dose optimization across models, feloprentan demonstrated efficacy in both vascular and respiratory challenge models at the same dose, suggesting consistent oral absorption and target engagement. By comparison, bosentan requires 30–100 mg/kg in rodent models for comparable efficacy [REFS‑2].

Oral Efficacy Dose
Cross-study comparable
Feloprentan 10 mg/kg p.o. effective in pressor and bronchospasm models. Bosentan comparator range: 30–100 mg/kg.
Supports lower compound consumption in chronic in-vivo designs.
Rat and guinea pig models, single oral administration.
oral bioavailability blood pressure bronchospasm endothelin antagonism

Sulfonamide-Free Chemotype

Feloprentan is built on a diphenylpropionic acid scaffold, in contrast to bosentan, ambrisentan, and macitentan, which all contain a sulfonamide moiety [REFS‑1]. Sulfonamides are associated with hypersensitivity reactions and CYP‑mediated drug‑drug interactions. While direct off‑target profiling data for feloprentan are not publicly available, the absence of the sulfonamide group eliminates a well‑known structural alert, making feloprentan a cleaner tool compound for mechanistic studies where sulfonamide‑related confounds must be avoided.

Sulfonamide-Free Scaffold
Class-level inference
Diphenylpropionic acid core; no sulfonamide. Differs structurally from bosentan, ambrisentan, macitentan.
Avoids sulfonamide structural alerts for mechanistic studies.
Data to verify: direct off-target profiling not publicly available.
chemical scaffold sulfonamide off‑target drug safety

Feloprentan: Optimal Use Scenarios


ETB Co-Blockade in Fibrosis and Inflammation

In pulmonary fibrosis models, feloprentan abolished inflammation and interstitial fibrosis in L‑NAME‑treated ET‑1 transgenic mice, demonstrating that dual ETA/ETB blockade can achieve antifibrotic efficacy [REFS‑1]. This scenario leverages feloprentan's near‑balanced receptor profile to interrogate whether ETB co‑blockade provides added benefit over pure ETA antagonism in fibrotic pathology.

Acute Pancreatitis: Comparator for Selective ETA Antagonists

The direct head‑to‑head study by Andrzejewska & Dlugosz (2003) established feloprentan as a reference non‑selective ERA in taurocholate‑induced pancreatitis [REFS‑2]. Researchers investigating endothelin's role in pancreatic inflammation can procure feloprentan alongside a selective ETA antagonist (such as LU‑302146) to dissect receptor‑subtype contributions to acinar cell injury and trypsinogen activation.

Cardiovascular Studies: Non-Sulfonamide Dual ERA

Feloprentan's oral efficacy at 10 mg/kg in antagonizing big‑ET‑induced hypertension in rats, combined with its non‑sulfonamide diphenylpropionic acid scaffold, makes it suitable for chronic cardiovascular studies where sulfonamide‑related confounds (e.g., carbonic anhydrase inhibition, allergic hypersensitivity) must be excluded [REFS‑1]. It can serve as a sulfonamide‑free alternative to bosentan in hypertension and heart failure models.

Endothelin Receptor Occupancy-Response Studies

Because feloprentan's ETA/ETB selectivity ratio (~2.2) is substantially lower than that of any marketed ERA, it is the agent of choice when the experimental goal is to achieve near‑equal occupancy of both receptor subtypes at clinically relevant concentrations [REFS‑1]. This enables quantitative pharmacology studies linking receptor occupancy ratios to fluid retention, renal function, and hemodynamic outcomes.

Application
Selection Property
Validation Focus
Fibrosis & inflammation model studies
Near-balanced dual receptor occupancy
Fibrosis endpoint reduction with ETB co-blockade
Pancreatitis receptor-subtype dissection
Non-selective ERA comparator profile
Trypsinogen activation vs. selective ETA outcomes
Chronic cardiovascular mechanistic studies
Non-sulfonamide scaffold
Sulfonamide-related confound exclusion
Receptor occupancy-response modeling
Lowest ETA/ETB ratio in tool compound class
Linking occupancy ratios to fluid retention/renal endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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